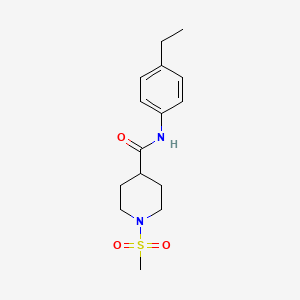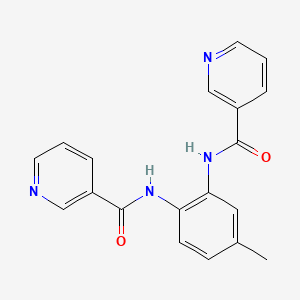
N-cyclopentyl-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPNPA and is a member of the acrylamide family of compounds. CPNPA is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. In
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-3-(2-nitrophenyl)acrylamide involves its ability to inhibit the activity of protein kinases. CPNPA binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to the substrate protein. This results in the inhibition of protein kinase activity and the downstream signaling pathways that are regulated by protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-(2-nitrophenyl)acrylamide depend on the specific protein kinase that is targeted by the compound. CPNPA has been shown to inhibit the activity of various protein kinases such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase-3 (GSK-3). The inhibition of these protein kinases can result in various biological effects such as cell cycle arrest, apoptosis, and inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-3-(2-nitrophenyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. CPNPA has been shown to be a more potent inhibitor of protein kinases than other commonly used inhibitors such as staurosporine and roscovitine. This makes CPNPA a valuable tool for studying the role of protein kinases in various cellular processes.
One of the limitations of using CPNPA in lab experiments is its potential toxicity. CPNPA has been shown to be toxic to some cell lines at high concentrations. Therefore, careful dose-response experiments are required to determine the optimal concentration of CPNPA for each experiment.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-3-(2-nitrophenyl)acrylamide. One direction is the development of more potent and selective protein kinase inhibitors based on the structure of CPNPA. Another direction is the synthesis of CPNPA derivatives with different functional groups that can modulate the activity and selectivity of the compound. Finally, the application of CPNPA and its derivatives in various biomedical applications such as drug delivery and tissue engineering is an exciting area for future research.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3-(2-nitrophenyl)acrylamide involves the reaction of cyclopentylamine with 2-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the completion of the reaction, the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as biology, chemistry, and materials science. In the field of biology, CPNPA has been used as a tool to study the activity of enzymes such as protein kinases. CPNPA is a potent inhibitor of protein kinases and has been used to study the role of protein kinases in various cellular processes such as cell division, differentiation, and apoptosis.
In the field of chemistry, CPNPA has been used as a building block for the synthesis of various compounds such as peptides and heterocyclic compounds. CPNPA has also been used as a starting material for the synthesis of other acrylamide derivatives with potential biological activity.
In the field of materials science, CPNPA has been used as a monomer for the synthesis of various polymers with potential applications in drug delivery, tissue engineering, and other biomedical applications.
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(15-12-6-2-3-7-12)10-9-11-5-1-4-8-13(11)16(18)19/h1,4-5,8-10,12H,2-3,6-7H2,(H,15,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOPZSBZARSTP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)

![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)

![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)